![molecular formula C12H10O3S B1349378 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 82437-74-9](/img/structure/B1349378.png)
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Overview
Description
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its mild reaction conditions and high functional group tolerance .
Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction is carried out in the presence of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Scientific Research Applications
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound and its derivatives are utilized for their potential in organic synthesis, materials science, and medicinal chemistry .
Chemistry
This compound serves as a building block in the synthesis of complex organic molecules and polymers. Specifically, in synthesizing thiophene-2-carboxylic acid derivatives . The Suzuki-Miyaura coupling reaction is a common method to synthesize this compound because of its efficiency and scalability.
Biology
This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It is also utilized in studies exploring its interactions with biological systems, which can lead to insights into disease mechanisms and the development of targeted therapies .
Medicine
Ongoing research explores the potential of this compound as a pharmaceutical intermediate. It serves as a building block in synthesizing various pharmaceutical compounds, potentially leading to new drugs with enhanced efficacy and reduced side effects .
Industry
This compound is utilized in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Also, it is applied in the formulation of advanced materials, including conductive polymers, which can be used in sensors and energy storage devices . It also plays a role in developing organic solar cells, contributing to renewable energy solutions by improving the efficiency of light absorption and conversion .
Organic Electronics
This compound is used in the development of organic semiconductors, which are crucial for creating flexible and lightweight electronic devices, such as organic light-emitting diodes (OLEDs) .
Research in Photovoltaics
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a benzo-fused thiophene ring.
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate: An ester derivative with similar chemical properties.
Uniqueness
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a methoxyphenyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and various studies that highlight its biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₀O₃S
- Melting Point : 193-196 °C
- CAS Number : 82437-74-9
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes reactions involving thiophene derivatives and methoxyphenyl groups, utilizing methodologies like Vilsmeier-Haack reactions or other electrophilic aromatic substitutions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research has demonstrated that derivatives of thiophene, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
In vitro studies using the MTT assay have shown that this compound can inhibit cell proliferation effectively. The results are summarized in Table 1 below.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains and fungi. Studies have indicated that it can serve as a lead compound for the development of new antimicrobial agents. The antimicrobial efficacy was evaluated through standard disc diffusion methods, with results indicating significant zones of inhibition against:
- Bacteria Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2 summarizes the antimicrobial activity.
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Studies involving bovine serum albumin denaturation assays have indicated that it possesses anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The molecular docking studies suggest interactions with cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Studies
Several case studies have highlighted the application of thiophene derivatives in drug development:
-
Case Study on Antiproliferative Effects :
A study evaluated a series of thiophene derivatives for their antiproliferative activities against A431 cells and established a correlation between lipophilicity and biological activity. The findings suggested that modifications to the thiophene core could enhance anticancer potency ( ). -
Case Study on Antimicrobial Efficacy :
Another research focused on synthesizing new thiophene derivatives and testing them against a range of microbial pathogens. The results indicated that certain substituents significantly improved antimicrobial activity ( ).
Properties
IUPAC Name |
4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNYSAILYSWCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371589 | |
Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82437-74-9 | |
Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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